2-(4-Chlorophenyl)-8-methylindolizine
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Overview
Description
2-(4-Chlorophenyl)-8-methylindolizine: fenvalerate , belongs to the class of synthetic pyrethroid insecticides. Its chemical formula is C25H22ClNO3 , with a molecular weight of approximately 419.9 g/mol . Fenvalerate is widely used in agriculture and pest control due to its effectiveness against various insect pests.
Preparation Methods
Synthetic Routes:: Fenvalerate can be synthesized through several routes. One common method involves the reaction of 4-chlorophenylacetic acid with 2,2-dimethyl-3-(3-phenoxyphenyl)propionitrile, followed by esterification with 3-phenoxybenzyl bromide . The detailed synthetic steps are as follows:
Formation of Intermediate:
Industrial Production:: Industrial production of fenvalerate involves large-scale synthesis using optimized conditions to achieve high yields.
Chemical Reactions Analysis
Reactions:: Fenvalerate can undergo various chemical reactions, including:
Hydrolysis: Fenvalerate can be hydrolyzed under alkaline conditions, leading to its degradation.
Oxidation: It may undergo oxidation reactions, affecting its stability.
Reduction: Reduction reactions can modify its chemical properties.
Hydrolysis: Alkaline hydrolysis using sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH).
Major Products:: The major products formed during these reactions include hydrolyzed and oxidized derivatives of fenvalerate.
Scientific Research Applications
Fenvalerate has applications beyond pest control:
Chemistry: It serves as a model compound for studying pyrethroid chemistry.
Biology: Researchers explore its effects on non-target organisms and ecological systems.
Industry: Fenvalerate is used in formulations for crop protection and public health.
Mechanism of Action
Fenvalerate acts as a neurotoxin by disrupting the nervous system of insects. It binds to voltage-gated sodium channels, leading to prolonged depolarization and paralysis. Its mode of action is specific to insects, minimizing harm to mammals.
Comparison with Similar Compounds
Fenvalerate’s uniqueness lies in its balanced efficacy, low mammalian toxicity, and broad spectrum of activity. Similar compounds include other synthetic pyrethroids like cypermethrin and deltamethrin.
Remember that fenvalerate’s use should align with safety guidelines and environmental considerations. Always consult professional sources for specific applications and regulations
Properties
CAS No. |
590395-46-3 |
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Molecular Formula |
C15H12ClN |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-8-methylindolizine |
InChI |
InChI=1S/C15H12ClN/c1-11-3-2-8-17-10-13(9-15(11)17)12-4-6-14(16)7-5-12/h2-10H,1H3 |
InChI Key |
QMMQUWYSTUVGHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=CC(=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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